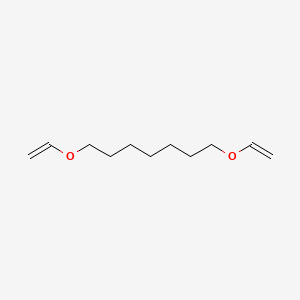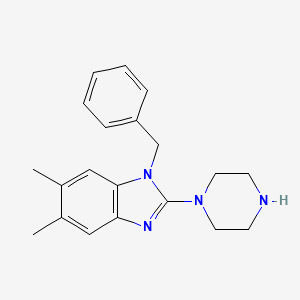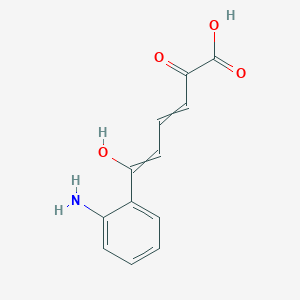
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- is a complex organic compound characterized by its unique structure, which includes a hexadienoic acid backbone with an aminophenyl group and a hydroxy-oxo functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- can be achieved through several methods. One common approach involves the Knoevenagel reaction, where 5-aryl-2,3-dihydrofuran-2,3-diones react with ethyl cyanoacetate or malonodinitrile to yield 2-substituted 6-aryl-3,4-dihydroxy-6-oxo-2,4-hexadienoic acid esters or amides . The reaction conditions typically include a base catalyst and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxy-oxo functional group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Hexadienoic acid: A simpler analog without the aminophenyl and hydroxy-oxo groups.
6-Aryl-3,4-dihydroxy-6-oxo-2,4-hexadienoic acid esters: Compounds with similar backbones but different substituents.
Uniqueness
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an aminophenyl group and a hydroxy-oxo group allows for diverse chemical interactions and biological activities.
Propiedades
Número CAS |
171368-63-1 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
6-(2-aminophenyl)-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C12H11NO4/c13-9-5-2-1-4-8(9)10(14)6-3-7-11(15)12(16)17/h1-7,14H,13H2,(H,16,17) |
Clave InChI |
OHOFWYOLTJXLET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=CC=CC(=O)C(=O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


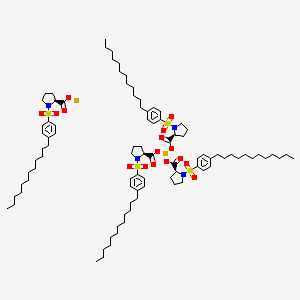
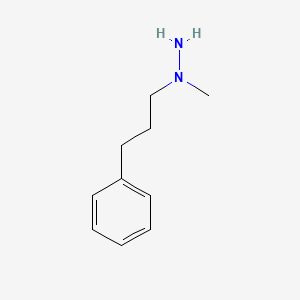
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
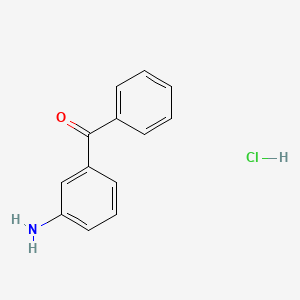


![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)

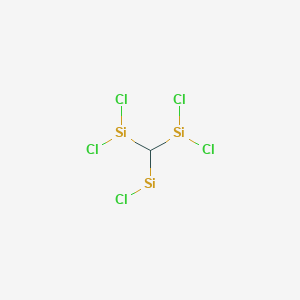
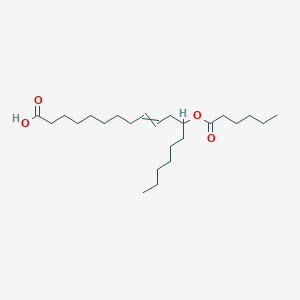
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)
